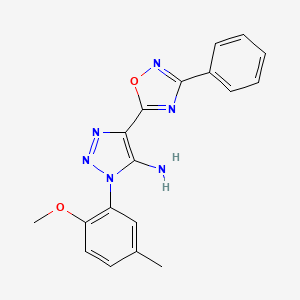
1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the coupling of 1H-triazole with oxadiazole derivatives. The general synthetic route includes:
- Formation of 1H-Triazole : Utilizing azide and alkyne chemistry to form the triazole ring.
- Oxadiazole Formation : Synthesizing oxadiazole through cyclization reactions involving hydrazides and carboxylic acids.
- Final Coupling Reaction : Combining the two moieties to yield the final product.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:
- Inhibition of Cell Proliferation : In vitro studies reported IC50 values as low as 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 cells, indicating potent antiproliferative effects .
- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They disrupt microtubule polymerization, leading to mitotic catastrophe as evidenced by immunofluorescence studies .
Antibacterial Activity
The oxadiazole moiety is known for its antibacterial properties. Research has indicated that related compounds exhibit:
- Broad-Spectrum Antibacterial Effects : Active against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli strains .
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazoles | Staphylococcus aureus | 12.5–25 μg/mL |
| Oxadiazoles | Escherichia coli | Significant inhibition observed |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways:
- Lipoxygenase Inhibition : Some derivatives have shown lipoxygenase inhibitory activity, which could be beneficial in inflammatory conditions .
Case Studies
- Antiproliferative Properties : A study evaluated a series of triazoles for their anticancer potential and found that those with substituted phenyl groups exhibited enhanced activity against breast cancer cell lines.
- Antibacterial Efficacy : Another investigation focused on oxadiazole derivatives revealed their effectiveness against resistant bacterial strains, suggesting potential for development into new antibacterial agents.
特性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-8-9-14(25-2)13(10-11)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBJGUXOWDDWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














